molecular formula C12H19N3O4S B1342497 1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxylic acid CAS No. 899703-32-3

1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxylic acid

Cat. No. B1342497
CAS RN: 899703-32-3
M. Wt: 301.36 g/mol
InChI Key: CJYNCJMQAGDWKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound, also known as 1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxylic acid, has a molecular weight of 301.37 . It is used for proteomics research .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H19N3O4S/c1-8-11(9(2)14(3)13-8)20(18,19)15-6-4-5-10(7-15)12(16)17/h10H,4-7H2,1-3H3,(H,16,17) .


Physical And Chemical Properties Analysis

The compound has a molecular formula of C12H19N3O4S and a molecular weight of 301.37 . More specific physical and chemical properties are not available in the retrieved data.

Scientific Research Applications

Synthesis and Characterization

1-[(1,3,5-Trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxylic acid and its derivatives have been explored in various synthesis and characterization studies. For instance, a series of related methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates were developed as novel heterocyclic amino acids. These compounds serve as chiral and achiral building blocks in chemical synthesis, showcasing the versatility of pyrazole and piperidine derivatives in creating complex molecular structures. The synthesis involved converting piperidine-4-carboxylic and piperidine-3-carboxylic acids to β-keto esters, followed by reactions leading to the target pyrazole carboxylates. These compounds' structures were confirmed through comprehensive spectroscopic methods including 1H-, 13C-, and 15N-NMR, as well as HRMS investigations, highlighting their potential as versatile building blocks in organic synthesis (Matulevičiūtė et al., 2021).

Anticancer Applications

Some derivatives have been synthesized and evaluated as potential anticancer agents. The synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, for example, was aimed at exploring their anticancer activities. This involved converting ethyl 1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxylate to various derivatives and evaluating them against cancer cell lines. Several compounds exhibited significant anticancer activity, underscoring the therapeutic potential of these chemical structures in developing new anticancer treatments (Rehman et al., 2018).

Antimicrobial Applications

The antimicrobial properties of related compounds have also been a focus of research. Derivatives like 1-(4-{[(5-substituted-1,3,4-oxadiazol-2-yl) thio]methyl}benzene sulfonyl)-4-methylpiperidine have been synthesized and screened for antibacterial activity. These studies have demonstrated the potential of such compounds in addressing bacterial infections, showcasing the importance of the sulfonyl and piperidine functionalities in enhancing antimicrobial efficacy (Aziz‐ur‐Rehman et al., 2017).

Alzheimer’s Disease Research

Moreover, new derivatives have been synthesized with the aim of finding new drug candidates for Alzheimer’s disease. The process involved converting key intermediates into N-substituted derivatives and screening them for enzyme inhibition activity against acetylcholinesterase (AChE), a target in Alzheimer’s disease treatment. This research indicates the potential use of these compounds in developing treatments for neurodegenerative diseases, highlighting the broad applicability of these chemical frameworks in medicinal chemistry (Rehman et al., 2018).

properties

IUPAC Name

1-(1,3,5-trimethylpyrazol-4-yl)sulfonylpiperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O4S/c1-8-11(9(2)14(3)13-8)20(18,19)15-6-4-5-10(7-15)12(16)17/h10H,4-7H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJYNCJMQAGDWKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)S(=O)(=O)N2CCCC(C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxylic acid

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